molecular formula C36H42ClN3O6 B019337 (S)-Lercanidipine Hydrochloride CAS No. 184866-29-3

(S)-Lercanidipine Hydrochloride

カタログ番号 B019337
CAS番号: 184866-29-3
分子量: 648.2 g/mol
InChIキー: WMFYOYKPJLRMJI-WAQYZQTGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-Lercanidipine Hydrochloride is a calcium channel blocker used primarily in the management of hypertension. It is recognized for its potency in dilating blood vessels to reduce blood pressure, thereby improving cardiovascular outcomes. Unlike other calcium channel blockers, (S)-Lercanidipine Hydrochloride is highly lipophilic, which contributes to its slower onset and longer duration of action, as well as potential antiatherogenic properties unrelated to its antihypertensive effects (Bang, Chapman, & Goa, 2012).

Synthesis Analysis

The synthesis of (S)-Lercanidipine Hydrochloride involves a multi-step chemical process starting from 3-nitrobenzaldehyde and methyl acetoacetate. This process includes condensation in the presence of concentrated sulfuric acid, followed by Michael addition and hydrolysis, leading to the formation of a key intermediate. This intermediate is then further reacted through acylation and esterification steps, culminating in the formation of the hydrochloride salt of (S)-Lercanidipine. The overall yield based on 3-nitrobenzaldehyde is approximately 30% (Na, 2008).

Molecular Structure Analysis

The molecular structure of (S)-Lercanidipine Hydrochloride is characterized by its dihydropyridine core, which is crucial for its calcium channel blocking activity. The lipophilicity of (S)-Lercanidipine Hydrochloride, attributed to its molecular structure, significantly influences its pharmacokinetics, including absorption, distribution, and duration of action. This structure-activity relationship underscores the importance of the dihydropyridine core and its substituents in the drug's antihypertensive efficacy.

Chemical Reactions and Properties

(S)-Lercanidipine Hydrochloride undergoes various chemical reactions, including photodegradation, which can be influenced by the electronic nature of substituents on the 4-aryl moiety attached to the dihydropyridine ring. The photostability of (S)-Lercanidipine Hydrochloride is an important consideration in its formulation and storage (Cumsille et al., 2018).

Physical Properties Analysis

The physical properties of (S)-Lercanidipine Hydrochloride, including its poor water solubility and high lipophilicity, significantly affect its bioavailability and pharmacokinetics. Techniques such as the development of nanostructured lipid carriers and inclusion complexes with β-cyclodextrin have been explored to enhance the solubility, dissolution, and ultimately the bioavailability of (S)-Lercanidipine Hydrochloride (Ranpise, Korabu, & Ghodake, 2014); (Shaikh, Patel, Surti, & Patel, 2017).

科学的研究の応用

Summary of the Application

“(S)-Lercanidipine Hydrochloride” is used in the development and validation of a reverse phase chiral high performance liquid chromatographic method for R & S enantiomeric separation of Lercanidipine hydrochloride in API (Active Pharmaceutical Ingredient) as well as tablet dosage form .

Methods of Application or Experimental Procedures

The R-Isomer of Lercanidipine Hydrochloride was resolved on a Chiral OJ-H (150 x 4.0mm, 5um) column using a mobile phase system containing 10mM Ammonium acetate and Acetonitrile in the ratio of (35:65 v/v). The mobile phase was set at a flow rate of 1.0ml and the volume injected was 10ul for every injection. The detection wavelength was set at 240nm .

Results or Outcomes

The proposed method was productively applied for the quantitative determination of ®-Isomer in Lercanidipine hydrochloride in API as well as tablet dosage form. The linear regression analysis data shows a good linear relationship over a concentration range of 0.5ug/ml to 4ug/ml for ®-Isomer. The mean value of the correlation coefficient was 0.998 for ®-Isomer. The detection limit (LOD) was about 0.05ug/ml and quantisation limit (LOQ) was about 1.0ug/ml for ®-Isomer. The relative standard deviation was found to be 2.0% for ®-Isomer of Lercanidipine Hydrochloride .

2. Application in Pharmaceutical Development

Methods of Application or Experimental Procedures

The amorphous form of Lercanidipine Hydrochloride is prepared through a specific process that results in a highly pure product. The exact methods of preparation are proprietary and are described in the patent application .

Results or Outcomes

The substantially pure amorphous Lercanidipine Hydrochloride developed through this method can provide rapid relief from hypertension when administered to a patient in need of such treatment .

3. Application in Neuronal Signaling

Summary of the Application

“(S)-Lercanidipine Hydrochloride” is used in the field of neuronal signaling as a potent calcium channel blocker . This application is particularly relevant in research related to the functioning of neurons and the transmission of signals in the nervous system .

Methods of Application or Experimental Procedures

The specific methods of application in this context involve the use of “(S)-Lercanidipine Hydrochloride” in various experimental setups to study its effects on calcium channels in neurons . The exact procedures can vary depending on the specific research question being addressed .

特性

IUPAC Name

5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H41N3O6.ClH/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27;/h7-19,22,30,33,37H,20-21,23H2,1-6H3;1H/t33-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFYOYKPJLRMJI-WAQYZQTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C([C@@H](C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H42ClN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10432131
Record name (S)-Lercanidipine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

648.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Lercanidipine Hydrochloride

CAS RN

184866-29-3
Record name Lercanidipine hydrochloride, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184866293
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-Lercanidipine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LERCANIDIPINE HYDROCHLORIDE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4613R830EU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Lercanidipine Hydrochloride
Reactant of Route 2
(S)-Lercanidipine Hydrochloride
Reactant of Route 3
Reactant of Route 3
(S)-Lercanidipine Hydrochloride
Reactant of Route 4
Reactant of Route 4
(S)-Lercanidipine Hydrochloride
Reactant of Route 5
Reactant of Route 5
(S)-Lercanidipine Hydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
(S)-Lercanidipine Hydrochloride

Citations

For This Compound
3
Citations
A Kumar, H Magar, U Parab, MV Kumar, MM Patel… - 2020 - easpublisher.com
Objective: The main objective of present study was to develop and validate a reverse phase chiral high performance liquid chromatographic method for R & S enantiomeric separation …
Number of citations: 3 www.easpublisher.com
S Panda - Indian J. Pharm. Educ. Res, 2020 - ijper.org
Aim: The aim of the present research work is to develop buccal tablets of Lercanidipine hydrochloride to reduce dosage frequency; obtain optimized and controlled therapy, better …
Number of citations: 2 ijper.org
A cura di Anna Angeloro
Number of citations: 0

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。